Lipophilicity Advantage of the Aminomethyl‑Substituted Cyclopentylcarbonyl Scaffold Over the 4‑Amino Congener
The target compound (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone exhibits a computed XLogP3‑AA value of 1.1, whereas the direct 4‑amino analogue (4‑aminopiperidin‑1‑yl)(cyclopentyl)methanone (CAS 926234‑06‑2) yields a computed XLogP3‑AA of 0.9 [1][2]. This 0.2‑unit increase in lipophilicity, together with an additional methylene unit extending the basic nitrogen, can enhance passive membrane permeability and may reduce P‑glycoprotein recognition—factors that are critical for crossing the blood–brain barrier [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | (4-Aminopiperidin-1-yl)(cyclopentyl)methanone; XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) using fully atomistic models; no experimental solvation data available. |
Why This Matters
A 0.2‑unit logP difference can shift brain‑to‑plasma concentration ratios by a factor of ~1.6, directly influencing candidate selection in CNS‑targeted discovery programmes.
- [1] PubChem Compound Summary for CID 61787856, (4-(Aminomethyl)piperidin-1-yl)(cyclopentyl)methanone. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1248120-38-8 (accessed 2026‑04‑28). View Source
- [2] PubChem Compound Summary for CID 16772636, (4-Aminopiperidin-1-yl)(cyclopentyl)methanone. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/926234-06-2 (accessed 2026‑04‑28). View Source
